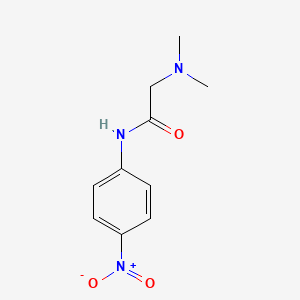

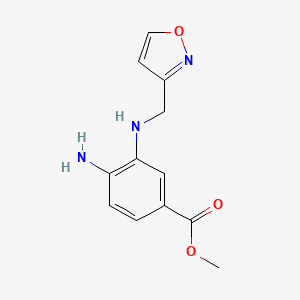

2-(dimethylamino)-N-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-N-(4-nitrophenyl)acetamide (DMNP) is an amide compound with a wide range of applications in scientific research. DMNP is a versatile compound that can be used in a variety of chemical and biochemical processes. DMNP is a widely used reagent in organic synthesis and is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. DMNP has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research indicates potential applications in developing therapeutic agents with anticancer, anti-inflammatory, and analgesic properties. Specifically, derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, a related compound, have shown promising results in these areas, suggesting similar possibilities for 2-(dimethylamino)-N-(4-nitrophenyl)acetamide (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Chemical Improvement

Improvements in synthesis methods of related acetamide compounds, including N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, have been explored, which might be applicable to 2-(dimethylamino)-N-(4-nitrophenyl)acetamide for efficient production (Gong Fenga, 2007).

Structural and Crystallographic Studies

Structural investigations have been conducted on similar compounds, such as 2-(N-nitrosomethylamino)acetamide and N-(p-dimethylaminophenyl)-α-(3acetamido-4-nitrophenyl)nitrone. These studies offer insights into the molecular geometry and intermolecular interactions, which are critical for understanding the behavior and potential applications of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide (Templeton, Templeton, & Zalkin, 1973); (Rusek et al., 2001).

Catalytic Properties

Research on N-(2-dimethylaminoethyl)acetohydroxamic acid, a related compound, indicates that dimethylamino groups can catalyze certain chemical reactions, suggesting potential catalytic applications for 2-(dimethylamino)-N-(4-nitrophenyl)acetamide (Gruhn & Bender, 1975).

Nonlinear Optical Materials

Studies on compounds like 2-amino derivatives of 5-nitrophenylacetamide have examined their potential as nonlinear optical materials. This implies that 2-(dimethylamino)-N-(4-nitrophenyl)acetamide could also have applications in optical device technologies (Clark et al., 2000).

Antimalarial Activity

Related acetamides have been synthesized and tested for antimalarial activity. This suggests that 2-(dimethylamino)-N-(4-nitrophenyl)acetamide could potentially be explored for its effectiveness against malaria (Werbel et al., 1986).

Organic Chemistry and Photoreactions

The addition of 4-(N,N-dimethylamino)phenyl cation to compounds like norbornene has been studied, indicating potential applications in organic synthesis and photoreactions for 2-(dimethylamino)-N-(4-nitrophenyl)acetamide (Mella, Fagnoni, & Albini, 2004).

Environmental Applications

Some related nitrophenyl acetamides have been evaluated for environmental applications, such as the detection of carbonyl compounds in water, indicating potential environmental monitoring and remediation applications for 2-(dimethylamino)-N-(4-nitrophenyl)acetamide (Houdier et al., 2000).

properties

IUPAC Name |

2-(dimethylamino)-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12(2)7-10(14)11-8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUBZYQVBHPQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(dimethylamino)-N-(4-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)

![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)